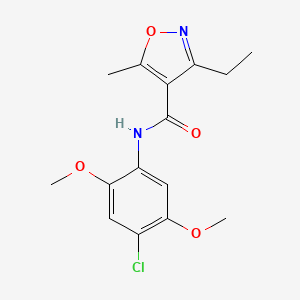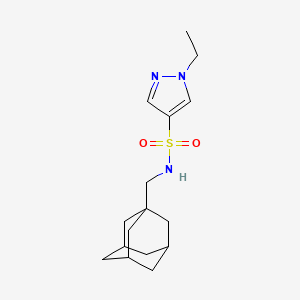![molecular formula C19H17BrN2O4 B4753112 N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4753112.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide
Descripción general
Descripción
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-bromobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as BDB and has been studied extensively in recent years due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of BDB is complex and not fully understood. However, it is known that BDB acts as a potent inhibitor of certain enzymes and receptors in the body, leading to a variety of physiological and biochemical effects. BDB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, BDB can alter gene expression patterns and lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
BDB has a variety of biochemical and physiological effects that make it a promising candidate for therapeutic applications. BDB has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response. BDB has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BDB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of certain enzymes and receptors, making it a valuable tool for studying specific cellular processes and mechanisms. BDB is also relatively easy to synthesize and purify, making it accessible to researchers in a variety of fields. However, BDB does have some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle and store, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are many potential future directions for research on BDB. One area of interest is the development of BDB-based drugs for the treatment of various diseases, such as cancer and autoimmune disorders. Another area of interest is the further study of BDB's mechanism of action and its effects on specific cellular processes and pathways. Additionally, BDB could be used as a tool for studying the epigenetic regulation of gene expression and the role of histone deacetylases in disease. Overall, BDB has the potential to be a valuable tool for scientific research and a promising candidate for therapeutic applications in the future.
Aplicaciones Científicas De Investigación
BDB has been extensively studied for its potential applications in various scientific fields. In medicine, BDB has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer and autoimmune disorders. In pharmacology, BDB has been studied as a potential drug candidate due to its ability to target specific receptors in the body, making it a more effective and targeted treatment option. In biochemistry, BDB has been used as a tool to study various cellular processes and mechanisms, providing valuable insights into the underlying molecular mechanisms of disease.
Propiedades
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-2-21-19(24)15(22-18(23)13-4-6-14(20)7-5-13)9-12-3-8-16-17(10-12)26-11-25-16/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULJVGMQCHPNS-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4753032.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4753037.png)
![2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4753038.png)

![N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4753052.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4753061.png)
![3-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4753067.png)
![N-benzyl-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753077.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4753086.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)
![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4753108.png)

![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4753121.png)
